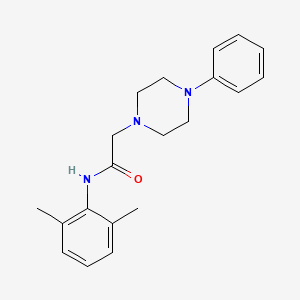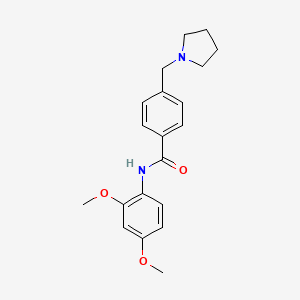
3-(4-tert-butylphenyl)propanamide
Overview
Description
3-(4-tert-butylphenyl)propanamide, also known as TBPB, is a chemical compound that has gained significant attention in the scientific community due to its potential application as a novel activator of TRPA1 channels. TRPA1 channels are a type of ion channel that are expressed in sensory neurons and play a critical role in pain and inflammation. The activation of TRPA1 channels has been shown to have therapeutic potential for the treatment of various pain and inflammatory conditions.
Mechanism of Action
3-(4-tert-butylphenyl)propanamide activates TRPA1 channels by covalently modifying cysteine residues within the channel protein. This modification leads to a conformational change in the channel protein, resulting in the opening of the channel and the influx of calcium ions into the cell. The influx of calcium ions triggers downstream signaling pathways that ultimately lead to the activation of pain and inflammatory responses.
Biochemical and Physiological Effects:
The activation of TRPA1 channels by this compound leads to the release of neuropeptides and inflammatory mediators, resulting in pain and inflammation. This compound has been shown to induce pain and inflammation in animal models, and as such, has potential as a tool compound for the study of pain and inflammatory pathways.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-(4-tert-butylphenyl)propanamide as a tool compound is its potency and selectivity for TRPA1 channels. This compound has been shown to be a highly potent activator of TRPA1 channels, with an EC50 value in the low nanomolar range. Additionally, this compound has been shown to be selective for TRPA1 channels, with little to no activity on other ion channels.
One limitation of this compound is its potential toxicity. This compound has been shown to induce cell death in some cell types, and as such, caution should be taken when working with this compound.
Future Directions
There are several future directions for the study of 3-(4-tert-butylphenyl)propanamide and its potential therapeutic applications. One area of research is the development of more selective TRPA1 channel activators with improved safety profiles. Another area of research is the investigation of the role of TRPA1 channels in various pain and inflammatory conditions, with the goal of identifying new therapeutic targets. Finally, the use of this compound as a tool compound for the study of pain and inflammatory pathways is an area of research that is likely to continue to grow in the future.
Scientific Research Applications
3-(4-tert-butylphenyl)propanamide has been shown to be a potent activator of TRPA1 channels, and as such, has potential therapeutic applications for the treatment of various pain and inflammatory conditions. In addition to its potential as a therapeutic agent, this compound has also been used as a tool compound in scientific research to study the function and regulation of TRPA1 channels.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-5,7-8H,6,9H2,1-3H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGXVJDKWIGUQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{5-[(2-methyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4440948.png)
![N-(4-chloro-2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440954.png)
![1-(1-ethyl-1H-indol-3-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4440962.png)


![N-isopropyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440985.png)
![N-cycloheptyl-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4440986.png)
![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441007.png)
![2-chloro-N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)benzamide](/img/structure/B4441014.png)
![N-(4-butylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441023.png)

